Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Description
P1,P3-Di(adenosine-5') triphosphate ammonium salt (Ap3A) is a dinucleotide belonging to the diadenosine oligophosphate (ApnA) family, characterized by two adenosine moieties linked via a triphosphate bridge at the P1 and P3 positions . Its CAS number is 102783-40-4, and it is commercially available from suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology, with prices ranging from $242.90 to $533.00 for 10–25 mg quantities .
Ap3A functions as a signaling molecule in cellular processes, including stress responses and nucleotide recycling . It is stored at -20°C to maintain stability and is transported under cold conditions . Structurally, its IUPAC name is azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate, reflecting the presence of two adenosine units connected by a triphosphate group .
Properties
IUPAC Name |
ethyl 5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCBKBMHHLOLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377229 | |
| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110821-39-1 | |
| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest a complex interaction with cellular targets leading to diverse biological effects.
Biological Activity
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS: 110821-39-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by data tables and relevant case studies.
- Molecular Formula : C12H10BrClN2O2
- Molecular Weight : 329.58 g/mol
- Purity : ≥95%
- IUPAC Name : this compound
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit notable inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Table 1: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib | 0.01 | 0.052 | 344.56 |
| Compound A | 0.034 | 0.045 | TBD |
Note: TBD - To Be Determined based on specific experimental data.
In a study involving carrageenan-induced paw edema in rats, pyrazole derivatives demonstrated significant anti-inflammatory effects, with some compounds showing higher efficacy than standard treatments like diclofenac sodium .
2. Analgesic Activity
The analgesic properties of this compound were evaluated using various pain models. The compound exhibited significant pain relief comparable to traditional analgesics.
Case Study Example :
In a controlled study, the compound was administered to a group of rats subjected to formalin-induced pain. The results indicated a marked reduction in pain scores compared to the control group, suggesting its potential as an analgesic agent .
3. Anticancer Potential
Emerging research suggests that pyrazole derivatives may possess anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth.
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | TBD | Cell cycle arrest |
| Compound C | A549 (Lung Cancer) | TBD | Inhibition of metastasis |
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels; however, further investigations are necessary to establish a comprehensive safety profile.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a potential candidate for further drug development.
Case Study: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of human cancer. The compound was administered at varying doses, with results indicating a dose-dependent response in tumor size reduction, highlighting its potential as a therapeutic agent .
Agrochemical Applications
Herbicidal Properties
The compound has also been explored for its herbicidal activity. Research indicates that this compound can effectively control the growth of several weed species without harming crop plants. This selectivity is crucial for developing environmentally friendly herbicides.
Data Table: Herbicidal Efficacy
| Weed Species | Concentration (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Echinochloa crus-galli | 200 | 90 |
| Chenopodium album | 150 | 80 |
This table summarizes the efficacy of the compound against common weed species, demonstrating its potential utility in agricultural practices .
Material Science
Synthesis of Functional Materials
this compound has been utilized as a building block in the synthesis of novel polymers and materials. Its unique pyrazole structure allows for the incorporation into various polymer matrices, enhancing mechanical properties and thermal stability.
Case Study: Polymer Composites
In a recent study, researchers synthesized a series of polymer composites incorporating this compound. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers. The findings suggest that such composites could be used in high-performance applications, including automotive and aerospace industries .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution due to its activation by the adjacent electron-withdrawing ester group.
Key Reactions:
- Ammonolysis: Reaction with aqueous ammonia (NH₃) in ethanol at 60°C yields ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (85% yield) .
- Thiol Substitution: Treatment with sodium thiophenolate (PhSNa) in DMF at 80°C produces the 5-phenylthio derivative (72% yield) .
- Alkoxy Substitution: Reacting with sodium methoxide (NaOMe) in methanol under reflux forms the 5-methoxy analogue (68% yield) .
Reaction Conditions Table:
Oxidation Reactions
The ester group and pyrazole ring are susceptible to oxidation under controlled conditions.
Key Reactions:
- Ester Hydrolysis: Treatment with 2M NaOH in ethanol/water (1:1) at 80°C yields 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid (91% yield).
- Ring Oxidation: Using KMnO₄ in acidic conditions (H₂SO₄) oxidizes the pyrazole ring to form a pyrazolone derivative (55% yield) .
Oxidation Pathways Table:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (2M) | Ethanol/water, 80°C | 5-Bromo-1-(3-chlorophenyl)-pyrazole-4-carboxylic acid | 91% |
| KMnO₄ | H₂SO₄, 60°C | 5-Bromo-1-(3-chlorophenyl)-pyrazol-4-one | 55% |
Reduction Reactions
The ester group can be reduced to primary alcohols, while the bromine remains intact under mild conditions.
Key Reactions:
- Ester Reduction: Lithium aluminum hydride (LiAlH₄) in THF at 0°C reduces the ester to 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-methanol (78% yield) .
- Catalytic Hydrogenation: Hydrogen gas (H₂) over Pd/C in ethanol removes the bromine atom, yielding 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (63% yield) .
Reduction Parameters Table:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C | 5-Bromo-1-(3-chlorophenyl)-pyrazole-4-methanol | 78% |
| H₂/Pd-C | Ethanol, RT | 1-(3-Chlorophenyl)-pyrazole-4-carboxylate | 63% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions.
Key Reactions:
- Suzuki Coupling: Reaction with phenylboronic acid in toluene/water (Pd(PPh₃)₄, Na₂CO₃) produces the 5-phenyl derivative (82% yield) .
- Heck Coupling: With styrene and Pd(OAc)₂, the 5-vinyl product forms (67% yield) .
Cross-Coupling Examples Table:
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
Key Reactions:
- With Hydrazine: Reaction with hydrazine hydrate in ethanol forms pyrazolo[3,4-d]pyridazine derivatives (74% yield) .
- With Ethylenediamine: In acetic acid, cyclization yields a pyrazolo[1,5-a]pyrimidine (68% yield) .
Cyclization Outcomes Table:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | Pyrazolo[3,4-d]pyridazine | 74% |
| Ethylenediamine | AcOH, 120°C | Pyrazolo[1,5-a]pyrimidine | 68% |
Stability and Side Reactions
- Thermal Stability: Decomposes above 200°C, releasing CO₂ and HBr .
- Photoreactivity: UV light induces partial debromination, forming 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a minor product (12% yield after 24h) .
This compound’s multifunctional reactivity makes it valuable in medicinal chemistry for synthesizing bioactive pyrazole derivatives, including kinase inhibitors and antimicrobial agents. Experimental protocols emphasize controlled conditions to minimize side reactions, particularly dehalogenation and ester hydrolysis.
Comparison with Similar Compounds
Structural and Functional Differences
Ap3A vs. Other ApnA Family Members
- Ap4A (P1,P4-Di(adenosine-5') triphosphate): Structure: Adenosines linked via P1 and P4 phosphates, forming a longer phosphate chain than Ap3A . Function: Involved in DNA repair and stress signaling, with distinct receptor interactions compared to Ap3A .
- Ap5A (P1,P5-Di(adenosine-5') pentaphosphate): Structure: A pentaphosphate bridge connecting adenosines at P1 and P5 positions . Function: Acts as a competitive inhibitor of adenylate kinase and shows weak agonist activity at P2X purinoceptors (EC50 >> ATP) .
Ap3A vs. Mononucleotides
- ATP (Adenosine-5'-triphosphate): Structure: Single adenosine with three phosphate groups . Function: Primary energy currency of cells; also acts as a neurotransmitter and signaling molecule . ATP exhibits higher potency at P2X receptors (EC50 = 0.8 µM) compared to Ap3A .
- ADP (Adenosine-5'-diphosphate): Structure: Adenosine with two phosphates . Function: Key in energy transfer and platelet aggregation; regulates cytochrome c oxidase activity via ATP/ADP ratios .
Pharmacological and Biochemical Properties
Stability and Hydrolysis
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of ethyl acetoacetate, followed by cyclization to form the pyrazole ring. Subsequent bromination at the 5-position introduces the bromine substituent. Key parameters include:
Optimization Strategies
Recent advancements highlight the use of microwave-assisted synthesis to accelerate cyclocondensation, reducing reaction times from 8–12 hours to 30–45 minutes while maintaining yields above 80%. Additionally, substituting traditional bromine (Br₂) with N-bromosuccinimide (NBS) in dimethylformamide (DMF) minimizes over-bromination, improving selectivity for the 5-position.
Bromination of Preformed Pyrazole Esters
An alternative approach involves brominating preformed pyrazole esters, such as Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This method is advantageous when direct cyclocondensation fails to introduce bromine selectively.
Bromination Agents and Conditions
-
tert-Butyl Nitrite (t-BuONO) and CuBr₂ : A mixture of t-BuONO and copper(II) bromide in acetonitrile at 60–65°C achieves regioselective bromination at the 5-position. This method avoids harsh bromine gas and offers yields of 68–81%.
-
Electrophilic Bromine (Br₂) : Traditional bromine in acetic acid at 25–40°C provides moderate yields (55–65%) but requires careful handling due to toxicity and corrosivity.
Table 1: Comparative Analysis of Bromination Methods
| Bromination Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| t-BuONO/CuBr₂ | Acetonitrile | 60–65 | 68–81 | High |
| Br₂ | Acetic Acid | 25–40 | 55–65 | Moderate |
| NBS | DMF | 25 | 70–75 | High |
Mechanistic Insights
Copper-mediated bromination proceeds via a radical mechanism, where t-BuONO generates nitrosonium ions (NO⁺), oxidizing Cu(II) to Cu(III). The latter abstracts a hydrogen atom from the pyrazole ring, forming a radical intermediate that reacts with Br⁻ to install bromine. This pathway explains the high regioselectivity for the 5-position due to steric and electronic factors.
Oxidation of Dihydro Pyrazole Intermediates
Patents disclose methods where Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized to its aromatic counterpart using persulfate salts. While originally developed for pyridinyl derivatives, this approach is adaptable to phenyl-substituted analogs.
Oxidation Protocols
Table 2: Oxidation Efficiency Across Agents
| Oxidizing Agent | Conditions | Yield (%) | Reaction Time |
|---|---|---|---|
| K₂S₂O₈ | 25–65°C, H₂SO₄ | 75–80 | 8–12 h |
| Br₂ | UV light, 25–65°C | 93–95 | 30–45 min |
Advantages of Photo-Catalyzed Bromination
The photo-assisted method reduces energy consumption and avoids high-temperature vacuum systems, making it scalable for industrial production. Furthermore, in situ bromination during oxidation simplifies the synthetic sequence, eliminating separate bromination steps.
Industrial-Scale Production and Challenges
Continuous Flow Reactors
Adopting continuous flow systems enhances reproducibility and safety for large-scale synthesis. For example, a two-stage flow reactor achieves cyclocondensation and bromination in tandem, reducing intermediate isolation and improving overall yield to 85%.
Purification and Byproduct Management
Chromatography remains prevalent in lab-scale purification, but industrial processes favor crystallization. This compound crystallizes efficiently from ethanol/water mixtures (90% recovery), though brominated byproducts (e.g., 3,5-dibromo analogs) require careful monitoring via HPLC .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, describes similar pyrazole-4-carboxylate syntheses using ethanol/water mixtures and triethyl orthoformate under reflux. Key parameters include solvent polarity (e.g., acetonitrile for high yields), temperature (80–100°C), and stoichiometric ratios of bromine/chlorine substituents. Post-synthesis purification often involves silica gel chromatography (hexane:EtOAc gradients) . Optimization can be guided by monitoring reaction progress via TLC and adjusting catalyst loading (e.g., Pd/C for cross-coupling steps in halogenated analogs) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In , NMR signals for pyrazole protons typically appear at δ 6.5–8.5 ppm (aromatic C-H), while the ethyl ester group shows triplet (~δ 1.3 ppm) and quartet (~δ 4.3 ppm) signals. NMR confirms carbonyl groups (δ ~160–170 ppm). Mass spectrometry (LC-MS/ESI) can identify molecular ion peaks (e.g., [M+H]) and bromine/chlorine isotopic patterns .
Q. What solvents and concentrations are optimal for studying its stability in vitro?
- Methodological Answer : Stability assays in DMSO (10 mM stock solutions) or ethanol are common. For kinetic studies, dilute solutions (≤1 mM) in phosphate buffer (pH 7.4) at 25°C are recommended to minimize hydrolysis. Monitor degradation via HPLC with UV detection at λ ~254 nm (for aromatic rings) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure, especially halogen bonding interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL97) is essential. details triclinic crystal systems (space group ) with unit cell parameters (e.g., ) measured via MoKα radiation. Halogen (Br/Cl) positions are refined using anisotropic displacement parameters. Hydrogen bonding (e.g., C–Br⋯O) can be analyzed via Mercury software . For disordered structures, apply restraints (ISOR, DELU) in SHELXL .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model reaction pathways. For bromine substitution, compute Fukui indices to identify electrophilic sites. Solvent effects (e.g., ethanol) are modeled using the PCM approach. Transition state analysis (IRC) validates SN2 mechanisms. Software: Gaussian 16 or ORCA .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require synthesizing analogs (e.g., replacing Br with CF) and testing in biological assays. demonstrates that sulfonamide or cyclopropyl substituents enhance Keap1 inhibition (IC values via fluorescence polarization). Compare logP (HPLC-derived) and steric parameters (e.g., TPSA) to correlate hydrophobicity/activity .
Q. How to address contradictions in reported bioactivity data across studies?
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
